6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 6th position and a methyl group at the 8th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a suitable ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the methyl group, potentially altering its chemical and biological properties.
8-Methylquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
2,3-Dihydroquinolin-4(1H)-one: The parent compound without the chlorine and methyl substitutions.
Uniqueness
6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one’s unique combination of substituents (chlorine and methyl groups) imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
6-chloro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3 |
InChI Key |
AOCPZJOCCHRCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2=O)Cl |
Origin of Product |
United States |
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